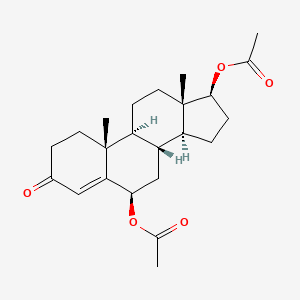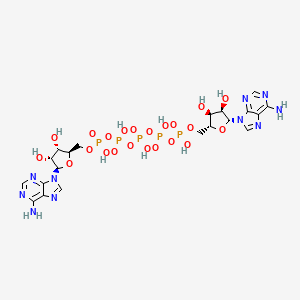
Methidathion oxygen analog
Übersicht
Beschreibung
Methidathion oxygen analog is a chemical compound with the molecular formula C6H11N2O5PS2 . It has an average mass of 286.266 Da and a monoisotopic mass of 285.984711 Da . It is also known by other names such as 3-(DIMETHOXYPHOSPHORYLSULFANYLMETHYL)-5-METHOXY-1,3,4-THIADIAZOL-2-ONE .
Molecular Structure Analysis
The molecular structure of Methidathion oxygen analog consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), phosphorus (P), and sulfur (S) atoms . The IUPAC Standard InChIKey for Methidathion oxygen analog is IJJYBBGONNNPOR-UHFFFAOYSA-N .Chemical Reactions Analysis
Methidathion and its oxygen analog produce their toxic reaction primarily through their inhibition of cholinesterase (ChE) enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .Physical And Chemical Properties Analysis
Methidathion oxygen analog has a molecular formula of C6H11N2O5PS2, an average mass of 286.266 Da, and a monoisotopic mass of 285.984711 Da .Wissenschaftliche Forschungsanwendungen
1. Environmental Impact and Aquatic Systems
The impact of pesticides like methidathion and its oxygen analog on aquatic ecosystems is a significant area of study. Research by Le et al. (2010) explored how exposure to methidathion affects the expression of stress-responsive genes in Daphnia magna, an aquatic organism. This study highlights the ecological consequences of pesticide contamination in water bodies.
2. Metabolism and Biodegradation
Understanding the metabolism and biodegradation of methidathion is crucial for evaluating its environmental impact and for developing methods to mitigate its effects. Chopade and Dauterman (1981) investigated the in vitro metabolism of methidathion in rat and mouse liver, providing insights into its metabolic pathways. Additionally, Arques et al. (2007) studied the detoxification and increased biodegradability of methidathion solutions treated with TiO2 photocatalysis, indicating potential methods for reducing methidathion’s environmental toxicity.
3. Pesticide Detection and Monitoring
Technological advancements have led to the development of methods for detecting and monitoring methidathion residues in the environment. For instance, Bakas et al. (2014) developed an electrochemical impedimetric sensor based on molecularly imprinted polymers for recognizing methidathion in wastewater. This highlights the progress in analytical techniques for pesticide detection.
4. Oxidative Stress and Biological Impact
Methidathion's effect on oxidative stress and its biological impact is another research focus. Aslanturk et al. (2011) studied its impact on antioxidant enzyme activities in the midgut tissues of Lymantria dispar larvae, shedding light on the physiological effects of this pesticide on living organisms.
Safety And Hazards
Methidathion oxygen analog is classified as having acute toxicity - Category 2, Oral and Acute toxicity - Category 4, Dermal. It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and avoiding release to the environment .
Eigenschaften
IUPAC Name |
3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O5PS2/c1-11-5-7-8(6(9)16-5)4-15-14(10,12-2)13-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJYBBGONNNPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=O)S1)CSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058373 | |
| Record name | Methidathion oxygen analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |
CAS RN |
39856-16-1 | |
| Record name | GS 13007 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039856161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methidathion oxygen analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-(2-{4-[(4-Carboxybutanoyl)amino]phenyl}ethyl)-1-methylpiperidinium](/img/structure/B1217935.png)

